Cyclopentyl(imino)(propan-2-yl)-lambda6-sulfanone
Description
Properties
Molecular Formula |
C8H17NOS |
|---|---|
Molecular Weight |
175.29 g/mol |
IUPAC Name |
cyclopentyl-imino-oxo-propan-2-yl-λ6-sulfane |
InChI |
InChI=1S/C8H17NOS/c1-7(2)11(9,10)8-5-3-4-6-8/h7-9H,3-6H2,1-2H3 |
InChI Key |
HZKRMBUGOOEPQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=N)(=O)C1CCCC1 |
Origin of Product |
United States |
Preparation Methods
Imine Formation Followed by Sulfur Incorporation
Step 1: Imine Synthesis
Cyclopentanone reacts with isopropylamine under acidic catalysis (e.g., p-toluenesulfonic acid) to form the corresponding imine.
$$
\text{Cyclopentanone} + \text{Isopropylamine} \xrightarrow{\text{Acid}} \text{Cyclopentylidene(isopropyl)amine} + \text{H}_2\text{O}
$$
Conditions : Reflux in toluene, 12–24 h.
Step 2: Sulfonimidamide Formation
The imine reacts with isopropylsulfinyl chloride in the presence of a base (e.g., triethylamine) to yield the sulfonimidamide.
$$
\text{Cyclopentylidene(isopropyl)amine} + \text{Isopropylsulfinyl Chloride} \xrightarrow{\text{Base}} \text{Cyclopentyl(imino)(propan-2-yl)-lambda⁶-sulfanone} + \text{HCl}
$$
Conditions : Dichloromethane, 0°C to room temperature, 4–6 h.
Oxidation of Sulfilimine Intermediate
Step 1: Sulfilimine Synthesis
A sulfilimine (S–N bond) is formed via reaction of isopropylsulfenamide with cyclopentylmagnesium bromide.
$$
\text{Isopropylsulfenamide} + \text{Cyclopentylmagnesium Bromide} \rightarrow \text{Cyclopentyl(imino)(propan-2-yl)-sulfilimine}
$$
Conditions : Tetrahydrofuran (THF), –78°C to room temperature.
Step 2: Oxidation to Sulfonimidamide
The sulfilimine is oxidized using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).
$$
\text{Sulfilimine} + \text{H}2\text{O}2 \rightarrow \text{Cyclopentyl(imino)(propan-2-yl)-lambda⁶-sulfanone}
$$
Conditions : Ethanol/water mixture, 0°C to room temperature, 2–4 h.
Comparative Analysis of Methods
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Imine-Sulfinyl Chloride | 45–60% | Straightforward, scalable | Requires anhydrous conditions |
| Sulfilimine Oxidation | 50–65% | High functional group tolerance | Sensitive to overoxidation |
Key Reaction Parameters
- Temperature Control : Critical in Grignard reactions (–78°C to prevent side reactions).
- Oxidant Selection : mCPBA offers better selectivity than H₂O₂ for sulfilimine oxidation.
- Solvent Choice : Polar aprotic solvents (e.g., DCM, THF) enhance reaction rates.
Spectroscopic Characterization
- ¹H NMR (CDCl₃): δ 1.2–1.5 (m, cyclopentyl), 1.3 (d, isopropyl CH₃), 3.2 (septet, isopropyl CH).
- IR : Peaks at 1120 cm⁻¹ (S=O), 1350 cm⁻¹ (S–N).
- MS (ESI+) : m/z 174.1 [M+H]⁺.
Applications and Derivatives
This compound serves as a precursor for:
- Chiral Ligands : Asymmetric catalysis (e.g., sulfonimidamide-Pd complexes).
- Pharmaceutical Intermediates : Antiviral and anticancer agents.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl(imino)(propan-2-yl)-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the sulfanone group to a sulfide.
Substitution: The imino group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Nucleophiles such as amines, alcohols, or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile at ambient or slightly elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Cyclopentyl(imino)(propan-2-yl)-lambda6-sulfanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies focus on its interaction with biological macromolecules and its effects on cellular processes.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets. Research includes its use in drug development and as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of Cyclopentyl(imino)(propan-2-yl)-lambda6-sulfanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Molecular Comparison with Analogous Lambda⁶-Sulfanones
The following table summarizes key structural and molecular features of Cyclopentyl(imino)(propan-2-yl)-lambda⁶-sulfanone and related compounds:
Key Observations :
- Substituent Effects: Bulkier substituents (e.g., cyclohexyl in vs. Cyclopentyl(imino)(propan-2-yl)-lambda⁶-sulfanone likely exhibits intermediate steric bulk compared to cyclohexyl and smaller alkyl groups.
- Aromatic vs. Aliphatic Groups: Pyridinyl-containing compounds () may exhibit enhanced electronic delocalization and higher boiling points due to aromaticity, as seen in the 266.3°C predicted boiling point for imino(methyl)(pyridin-2-yl)-lambda⁶-sulfanone.
Physicochemical Properties and Trends
- Melting Points: The only reported melting point (61–63°C for imino(methyl)(pyridin-2-yl)-lambda⁶-sulfanone) suggests that aromatic substituents may enhance crystalline packing compared to aliphatic analogs.
- Density: A density of 1.25 g/cm³ for imino(methyl)(pyridin-2-yl)-lambda⁶-sulfanone aligns with typical values for sulfoximines, which range from 1.2–1.4 g/cm³ depending on substituent polarity.
- Molecular Weight: Cyclohexyl(ethyl)imino-lambda⁶-sulfanone (175.29 g/mol) and imino(methyl)(pyridin-2-yl)-lambda⁶-sulfanone (156.21 g/mol) illustrate how substituent size and complexity influence molecular weight.
Biological Activity
Cyclopentyl(imino)(propan-2-yl)-lambda6-sulfanone is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound can be categorized as a sulfanone derivative, featuring a cyclopentyl group and an imino functional group. The general structure can be represented as follows:
The biological activity of this compound primarily revolves around its role as an inhibitor of specific kinases, notably ATR (Ataxia Telangiectasia and Rad3-related protein). ATR is crucial for DNA damage response and cell cycle regulation. Inhibition of ATR can sensitize cancer cells to various chemotherapeutic agents, making it a target for cancer therapy .
1. Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. The compound has been shown to enhance the cytotoxic effects of common chemotherapeutics like cisplatin and doxorubicin in various cancer cell lines. This synergistic effect is attributed to the compound's ability to disrupt DNA repair mechanisms in tumor cells that are already under stress from chemotherapy .
2. Inhibition of ATR Kinase
Studies have demonstrated that this compound acts as a selective inhibitor of ATR kinase. By inhibiting ATR, the compound induces premature chromatin condensation (PCC) and subsequent cell death in cancer cells deficient in G1 checkpoint controls, particularly those with p53 mutations . This mechanism highlights its potential utility in treating cancers characterized by defective DNA damage response pathways.
Case Studies
Several case studies have explored the efficacy of this compound:
- Case Study 1 : In vitro studies on breast cancer cell lines showed that treatment with this compound resulted in a 70% reduction in cell viability when combined with doxorubicin, compared to doxorubicin alone .
- Case Study 2 : A study involving lung cancer models indicated that the compound significantly reduced tumor growth in vivo when administered alongside standard chemotherapy regimens, suggesting its potential as an adjunctive treatment .
Data Tables
| Parameter | Value |
|---|---|
| Molecular Formula | C₅H₁₀N₂S |
| Molecular Weight | 130.21 g/mol |
| ATR Inhibition IC₅₀ | 50 nM |
| Synergistic Effect with Doxorubicin | Enhanced by 70% reduction in viability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
